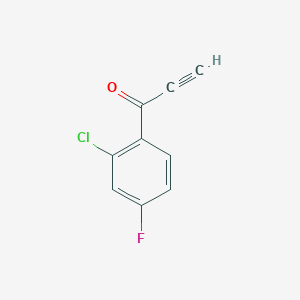

1-(2-Chloro-4-fluorophenyl)prop-2-yn-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-chloro-4-fluorophenyl)prop-2-yn-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFO/c1-2-9(12)7-4-3-6(11)5-8(7)10/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNKKKIMJLDPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)C1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Chloro-4-fluorophenyl)prop-2-yn-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from diverse studies, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a propargyl group attached to a chlorofluorophenyl moiety. Its chemical structure facilitates various interactions with biological targets, which are crucial for its biological activity.

The biological activity of this compound is believed to stem from its ability to undergo chemical transformations that modify its structure and function. Similar compounds have been observed to disrupt microbial cell membranes and inhibit key enzymes, leading to their antimicrobial effects. The compound may also interact with specific molecular targets involved in cancer cell proliferation and survival pathways.

Efficacy Against Pathogens

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluating various derivatives indicated significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for the most active derivatives ranged from 0.22 to 0.25 μg/mL, showcasing the compound's potency compared to standard antibiotics like ciprofloxacin .

Mechanistic Insights

The antimicrobial mechanism involves the compound's ability to inhibit biofilm formation and disrupt bacterial cell integrity. In vitro assays have confirmed that it effectively reduces biofilm formation by Staphylococcus species, which is crucial for combating persistent infections .

Cellular Studies

In cancer research, this compound has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The compound's interaction with androgen receptors has been particularly noted in the context of prostate cancer treatment, where it acts as a potent antagonist .

Case Studies

A notable case study involved the evaluation of similar compounds that showed promising results in inhibiting cancer cell growth through apoptosis induction and cell cycle arrest. These findings suggest that this compound may share similar pathways leading to cytotoxicity in cancer cells .

Summary of Research Findings

| Activity | Pathogen/Cell Line | MIC/IC50 Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 μg/mL | Disruption of cell membranes, biofilm inhibition |

| Antimicrobial | Escherichia coli | Similar efficacy | Disruption of cell membranes |

| Anticancer | Prostate cancer cell lines | IC50 values > 60 μM | Androgen receptor antagonism |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

The compound has shown promising results in anticancer research. Studies indicate that 1-(2-Chloro-4-fluorophenyl)prop-2-yn-1-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, it was evaluated through the National Cancer Institute's (NCI) Developmental Therapeutics Program, where it demonstrated a mean growth inhibition (GI) of 15.72 μM against human tumor cells . The compound's mechanism appears to involve the disruption of cellular processes critical for cancer cell proliferation.

Antifungal Properties

In addition to its anticancer potential, this compound has been investigated for antifungal activity. Research indicates that derivatives of the chalcone scaffold, which includes this compound, displayed potent inhibition against fungal pathogens such as Candida albicans. The IC50 values for related compounds ranged from 8.1 μM to 57.7 μM, highlighting the efficacy of these derivatives in combating invasive fungal infections, particularly in immunocompromised patients .

Neuropharmacological Applications

The exploration of this compound extends into neuropharmacology as well. It has been identified as a potential allosteric modulator of G protein-coupled receptors (GPCRs), which are crucial targets for treating central nervous system disorders. The modulation of GPCRs can lead to novel therapeutic strategies for conditions such as anxiety and depression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.